m-PEG4-benzaldehyde

Overview

Description

m-PEG4-benzaldehyde: is a small molecule polyethylene glycol linker containing a terminal benzaldehyde moiety. This compound is known for its ability to react with primary amine groups, making it a versatile reagent in various chemical and biological applications. The polyethylene glycol arm increases the solubility of compounds in aqueous media, enhancing its utility in research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Displacement: One common method involves the nucleophilic displacement of a leaving group (such as a tosylate or mesylate) on a polyethylene glycol chain with a benzaldehyde derivative.

Reductive Amination: Another method involves the reductive amination of a polyethylene glycol-aldehyde with an amine, followed by oxidation to form the benzaldehyde moiety.

Industrial Production Methods: Industrial production of m-PEG4-benzaldehyde often involves large-scale nucleophilic displacement reactions, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may include steps such as purification through chromatography and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: m-PEG4-benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and hydrazines are commonly used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

- Molecular Formula: C14H20O5

- Molecular Weight: 268.31 g/mol

- Functional Groups: The presence of both PEG and aldehyde groups allows for specific reactivity with primary amines, facilitating the formation of stable covalent bonds.

Bioconjugation

m-PEG4-benzaldehyde is widely used in bioconjugation processes. Its ability to form Schiff bases with primary amines enables the conjugation of biomolecules, which is crucial for creating complex assemblies in research and diagnostic applications. This property is particularly valuable in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).

Protein Labeling

In proteomics, this compound serves as a labeling agent for proteins and peptides. By enhancing solubility and stability in biological assays, it facilitates the study of protein interactions and functions.

Drug Delivery Systems

The compound is incorporated into drug delivery systems to modify drug release profiles. Its PEG component improves biocompatibility, while the benzaldehyde moiety can be utilized to create acid-cleavable polymers, enhancing the specificity of drug release in targeted therapies.

Polymer Science

In polymer chemistry, this compound is employed in the synthesis of hyperbranched polymers. The aldehyde functionality allows for various polymerization techniques, contributing to the development of advanced materials with tailored properties.

Case Studies

Mechanism of Action

The mechanism of action of m-PEG4-benzaldehyde involves its reactivity with primary amine groups. The benzaldehyde moiety forms a Schiff base with the amine, creating a stable linkage. This reaction is facilitated by the polyethylene glycol spacer, which enhances solubility and reduces nonspecific interactions . The molecular targets include aminooxy and hydrazine groups, which are commonly found in biomolecules and drugs .

Comparison with Similar Compounds

m-PEG3-benzaldehyde: Similar in structure but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.

m-PEG5-benzaldehyde: Features a longer polyethylene glycol chain, which may enhance solubility further but could affect the reactivity of the benzaldehyde moiety.

Uniqueness: m-PEG4-benzaldehyde strikes a balance between solubility and reactivity, making it a versatile reagent for a wide range of applications. Its specific polyethylene glycol chain length provides optimal properties for bioconjugation and drug delivery systems .

Biological Activity

m-PEG4-benzaldehyde, a compound characterized by its polyethylene glycol (PEG) moiety, has garnered attention for its potential biological activities, particularly in the fields of drug delivery and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, characterization, and various biological effects.

Chemical Structure and Properties

This compound (C14H20O5) consists of a benzaldehyde group linked to a PEG chain of four ethylene glycol units. This structure enhances its solubility and biocompatibility, making it an attractive candidate for biomedical applications. The presence of the aldehyde functional group allows for further chemical modifications, which can enhance its biological properties.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H20O5 |

| Molecular Weight | 252.31 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Aldehyde, ether |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. The compound exhibits significant antibacterial effects against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicate that this compound can inhibit bacterial growth effectively.

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound using the agar diffusion method. The inhibition zones were measured at different concentrations:

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 1 | 12 |

| 2 | 17 |

| 5 | 22 |

| 10 | 30 |

These results demonstrate a dose-dependent increase in antibacterial activity, suggesting that higher concentrations of this compound lead to greater inhibition of bacterial growth .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. Preliminary studies indicate that this compound exhibits low cytotoxicity against human cell lines, making it a promising candidate for further development in drug delivery systems.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown potential antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant capacity can be attributed to the PEG moiety, which enhances the compound's ability to scavenge free radicals.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the aldehyde group plays a crucial role in interacting with microbial cell membranes and cellular components, leading to disruption and subsequent cell death.

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters permeability leading to cell lysis |

| Enzyme Inhibition | Interferes with microbial metabolic pathways |

| Free Radical Scavenging | Reduces oxidative stress within cells |

Properties

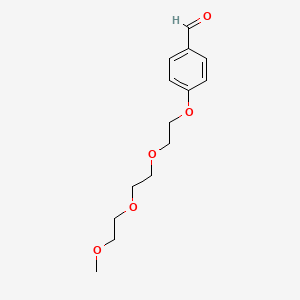

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.